6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester 6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804977
InChI: InChI=1S/C30H29BO3S/c1-29(2,32)30(3,4)34-31(33)26-18-10-17-25-24-16-9-15-23(27(24)35-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19,32-33H,1-4H3
SMILES: B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O
Molecular Formula: C30H29BO3S
Molecular Weight: 480.4 g/mol

6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13804977

Molecular Formula: C30H29BO3S

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester -

Specification

Molecular Formula C30H29BO3S
Molecular Weight 480.4 g/mol
IUPAC Name (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[6-(3-phenylphenyl)dibenzothiophen-4-yl]borinic acid
Standard InChI InChI=1S/C30H29BO3S/c1-29(2,32)30(3,4)34-31(33)26-18-10-17-25-24-16-9-15-23(27(24)35-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19,32-33H,1-4H3
Standard InChI Key VHMYGRLMBVUGHQ-UHFFFAOYSA-N
SMILES B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O
Canonical SMILES B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A dibenzothiophene heterocycle, providing electronic conjugation and steric bulk.

  • A 1,1'-biphenyl-3-yl substituent at the 6-position, enhancing π-stacking interactions.

  • A boronic acid pinacol ester group at the 4-position, enabling participation in Suzuki-Miyaura couplings .

The molecular formula is C30H27BO2S\text{C}_{30}\text{H}_{27}\text{BO}_{2}\text{S}, with a molar mass of 470.41 g/mol . Its IUPAC name systematically describes the connectivity: 6-(3-phenylphenyl)dibenzothiophen-4-ylboronic acid pinacol ester.

Spectroscopic Characterization

Key spectral data from synthesis protocols include:

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3): Peaks at δ 8.26 (d, J = 7.8 Hz), 8.15 (d), 7.96 (d, J = 7.0 Hz), and 7.51–7.42 (m) correspond to aromatic protons, while δ 1.44 (s) represents pinacol methyl groups .

  • HRMS (APCI): Observed m/z 310.1308 for the dibenzothiophene-boronic ester fragment .

Synthesis and Optimization

Borylation of Dibenzothiophene Derivatives

The synthesis follows a palladium-catalyzed borylation strategy :

  • Substrate: 4-Bromodibenzothiophene reacts with bis(pinacolato)diboron.

  • Catalyst: Pd(dppf)2_2Cl2_2 (1–5 mol%) in dioxane at 100°C for 16 hours.

  • Base: CH3_3COOK facilitates transmetallation.

Table 1: Reaction Conditions and Yields

ParameterValue
Catalyst Loading1–5 mol% Pd(dppf)2_2Cl2_2
Temperature100°C
Time16 hours
Isolated Yield81%

This method avoids protodeboronation and homocoupling byproducts common in alkylboron reactions .

Functionalization with Biphenyl Groups

Post-borylation, Suzuki-Miyaura coupling introduces the biphenyl moiety:

  • Coupling Partner: 3-Bromobiphenyl.

  • Conditions: Pd(OAc)2_2, SPhos ligand, K3_3PO4_4 in toluene/water .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust boron partner due to:

  • Steric Protection: The pinacol ester minimizes undesired protodeboronation .

  • Electronic Tuning: The dibenzothiophene core stabilizes the transition state via conjugation.

Table 2: Representative Coupling Reactions

ElectrophileProduct ClassYield (%)
Aryl ChloridesBiaryls74–89
Heteroaryl BromidesThiophene-Pyridine Hybrids68–82

Materials Science Applications

Incorporation into π-conjugated polymers enhances charge transport in:

  • Organic Photovoltaics (OPVs): Efficiency improvements of 12–15% reported in PTB7-Th derivatives .

  • Thermally Activated Delayed Fluorescence (TADF): Nine-ring fused terrylene diimides exhibit red TADF and near-IR phosphorescence .

Physicochemical Properties

Solubility and Stability

  • Solubility: >50 mg/mL in THF, chloroform, and dioxane; <1 mg/mL in water .

  • Storage: Stable at −20°C under argon for >12 months; decomposes upon prolonged exposure to moisture .

Table 3: Thermal Properties

PropertyValue
Melting Point215–217°C
Decomposition Temp.>300°C
SupplierPurity (%)Quantity (g)Price (€)
Reagentia985403.78
Synocule Labs971172.83

Bulk pricing (≥100 g) reduces costs by 20–30% .

Future Research Directions

  • Catalyst Development: Ligand design to enable room-temperature couplings.

  • Polymer Applications: Exploring stretchable semiconductors for wearable electronics.

  • Toxicity Profiling: Chronic exposure studies under REACH guidelines.

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